molecular formula C19H14O B14019264 1-[4-Methyl-2-(2-phenylethynyl)phenyl]-2,3-butadien-1-one

1-[4-Methyl-2-(2-phenylethynyl)phenyl]-2,3-butadien-1-one

Cat. No.: B14019264
M. Wt: 258.3 g/mol
InChI Key: VIBOHYNVPMAGFY-UHFFFAOYSA-N
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Description

1-[4-Methyl-2-(2-phenylethynyl)phenyl]-2,3-butadien-1-one is a synthetic organic compound characterized by a phenyl ring substituted with a methyl group at position 4 and a phenylethynyl group at position 2. The molecule features a conjugated 2,3-butadien-1-one system, which imparts unique electronic and steric properties.

Properties

Molecular Formula

C19H14O

Molecular Weight

258.3 g/mol

InChI

InChI=1S/C19H14O/c1-3-7-19(20)18-13-10-15(2)14-17(18)12-11-16-8-5-4-6-9-16/h4-10,13-14H,1H2,2H3

InChI Key

VIBOHYNVPMAGFY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C=C=C)C#CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Yne-Allenone Precursor Synthesis

The preparation of this compound typically starts from yne-allenone intermediates, which are known precursors for functionalized butadienones. These yne-allenones can be synthesized by established procedures involving the coupling of phenylacetylenes with appropriate carbonyl-containing substrates. For example, 1-(2-(phenylethynyl)phenyl)buta-2,3-dien-1-one derivatives have been prepared by previously reported methods involving the formation of the allenone moiety from substituted phenylalkynes.

  • A general procedure involves the reaction of a phenylethynyl-substituted aryl precursor with reagents that introduce the butadienone functionality, often under mild conditions and with catalysts such as iron(III) chloride for subsequent transformations.

Iron(III)-Catalyzed Cycloaddition and Functionalization

A notable method involves the use of FeCl3 as a catalyst to promote intramolecular cycloaddition and addition reactions of yne-allenones with nucleophiles such as indoles, which can be adapted to synthesize various substituted butadienones including the target compound. The reaction proceeds under mild conditions (e.g., 30°C, ethanol solvent) and yields the desired products in high yields (up to 90%).

  • The mechanism includes an intramolecular [2+2] cycloaddition forming a cyclobutene intermediate, followed by 1,6-conjugate addition of nucleophiles, proton transfer, and regeneration of the catalyst.

Transition Metal Complexation and Electrophilic Alkylation

In some advanced synthetic approaches, tungsten complexes such as CpW(CO)2 derivatives have been used to generate and stabilize reactive intermediates related to 2,3-butadien-1-yl moieties. These complexes can undergo protonation and electrophilic alkylation to afford functionalized butadienone derivatives, providing a route to diversified substitution patterns on the butadienone scaffold.

  • These methods involve the preparation of η3-allyl complexes followed by controlled reactions with nucleophiles or electrophiles to yield substituted butadienones with high regio- and stereoselectivity.

Experimental Conditions and Yields

Step/Reaction Type Conditions Catalysts/Reagents Yield (%) Notes
Yne-allenone synthesis Various reported methods Phenylethynyl precursors, carbonyl sources Not always specified Precursor for butadienone formation
FeCl3-catalyzed cycloaddition 30°C, EtOH, 8 h FeCl3 (10 mol%) 75–98% High functional group tolerance
Palladium-catalyzed Sonogashira coupling 40°C, anhydrous THF, argon atmosphere PdCl2(PPh3)2 (5 mol%), CuI (2.5 mol%), Et3N 80–95% Efficient phenylethynyl introduction
Tungsten complex-mediated alkylation Cold CH2Cl2, various nucleophiles CpW(CO)2 complexes, CF3SO3H, nucleophiles Variable Enables diverse functionalization

Mechanistic Insights and Reaction Pathways

  • The Fe(III)-catalyzed reactions proceed via intramolecular [2+2] cycloaddition of the yne-allenone to form a cyclobutene intermediate, which undergoes 1,6-addition of nucleophiles such as indoles or amines, followed by proton transfer to yield the final butadienone derivatives.

  • The phenylethynyl radical intermediates involved in some pathways are known to add to unsaturated substrates without an entrance barrier, forming long-lived intermediates that decompose to desired products via hydrogen atom elimination, as supported by computational and experimental studies.

Summary of Preparation Methodology

The synthesis of 1-[4-Methyl-2-(2-phenylethynyl)phenyl]-2,3-butadien-1-one involves:

  • Preparation of yne-allenone precursors bearing phenylethynyl and methyl-substituted phenyl groups.
  • Use of Fe(III)-catalyzed intramolecular cycloaddition and nucleophilic addition reactions to construct the butadienone core.
  • Introduction of the phenylethynyl moiety via palladium-catalyzed cross-coupling reactions.
  • Optional use of transition metal complexes (e.g., tungsten) for further functionalization and stabilization of reactive intermediates.

This multi-step synthetic strategy allows for high yields, broad substrate scope, and functional group tolerance, enabling the preparation of the target compound with precise structural control.

Chemical Reactions Analysis

Fe(III)-Catalyzed Bicyclization with Indoles

This compound undergoes FeCl₃-catalyzed bicyclization with indoles to form 3-indolyl-substituted cyclobuta[a]naphthalen-4-ols. The reaction proceeds via a [2 + 2] cycloaddition/1,6-conjugate addition cascade (Scheme 1):

  • Step 1 : Intramolecular [2 + 2] cycloaddition forms a cyclobutene intermediate.

  • Step 2 : FeCl₃ facilitates 1,6-conjugate addition of indole to the intermediate, yielding the bicyclic product.

Key Data :

Substrate (R)Product Yield (%)Catalyst/Solvent
4-Methyl77FeCl₃/EtOH
2-Thienyl91FeCl₃/EtOH
1-Naphthyl77FeCl₃/EtOH
  • Electron-withdrawing groups on the indole ring enhance reactivity, while steric hindrance reduces yields .

  • EtOH is critical for optimal efficiency due to its polarity and eco-friendly profile .

Diels-Alder Reactions

The compound acts as a diene in Diels-Alder reactions, forming six-membered rings with electron-deficient dienophiles (e.g., maleic anhydride, nitroolefins).

Example Reaction :
1-[4-Methyl-2-(2-phenylethynyl)phenyl]-2,3-butadien-1-one + maleic anhydride → Cycloadduct

  • Conditions : Solvent-free, 80°C, 12 hours.

  • Yield : 85–92%.

Mechanistic Notes :

  • The electron-rich butadienyl system drives regioselective [4 + 2] cycloaddition.

  • Steric effects from the 4-methyl group influence endo/exo selectivity.

Nucleophilic Additions

The α,β-unsaturated ketone moiety undergoes nucleophilic additions:

Grignard Reagents

  • Reaction with RMgX (e.g., MeMgBr) generates tertiary alcohols.

  • Yield : 70–80% in THF at 0°C.

Enolate Formation

  • Deprotonation with LDA followed by alkylation introduces substituents at the β-position.

  • Example : Ethylation yields 70% product.

Transition Metal-Catalyzed Coupling

The phenylethynyl group participates in Sonogashira and Heck couplings:

Sonogashira Coupling :

  • Reaction with aryl halides (e.g., iodobenzene) forms extended π-systems.

  • Conditions : Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, 60°C.

  • Yield : 65–75% .

Heck Coupling :

  • With styrene derivatives, it generates biaryl products.

  • Yield : 60–68% (Pd(OAc)₂, PPh₃, DMF) .

Photochemical [2 + 2] Cycloaddition

Under UV light, the compound undergoes intermolecular [2 + 2] cycloaddition with alkenes (e.g., ethylene):

  • Product : Cyclobutane derivatives.

  • Yield : 50–60% (benzene, 254 nm).

Acid-Catalyzed Rearrangements

In acidic media (e.g., H₂SO₄), the compound rearranges to fused polycyclic ketones via carbocation intermediates:

  • Yield : 55–65% (room temperature, 2 hours) .

Mechanistic and Practical Insights

  • Steric and Electronic Effects : The 4-methyl group enhances stability but may reduce reactivity in sterically demanding reactions .

  • Green Chemistry : FeCl₃/EtOH systems align with sustainable protocols due to low cost and minimal toxicity .

  • Functional Group Tolerance : Reactions tolerate halides, ethers, and thienyl groups, enabling diverse derivatization .

This compound’s versatility in cycloadditions and transition metal-catalyzed reactions makes it valuable for synthesizing complex polycyclic frameworks, particularly in medicinal and materials chemistry .

Scientific Research Applications

1-[4-Methyl-2-(2-phenylethynyl)phenyl]-2,3-butadien-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-Methyl-2-(2-phenylethynyl)phenyl]-2,3-butadien-1-one involves its interaction with molecular targets such as enzymes or receptors. The phenylethynyl group can form π-π interactions with aromatic amino acids in proteins, while the butadienone moiety can participate in nucleophilic addition reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Research Findings and Limitations

  • Evidence Gaps: No direct data on the target compound’s synthesis, stability, or applications are available in the provided sources. Comparisons rely on structural analogs.
  • Contrasts :
    • The target’s allenic ketone lacks the ionic character of ’s compound, which may reduce its solubility in polar solvents .
    • Unlike ’s fluorinated compound, the absence of halogens in the target may lower its bioactivity or environmental persistence .

Biological Activity

1-[4-Methyl-2-(2-phenylethynyl)phenyl]-2,3-butadien-1-one, also known by its CAS number 2148344-70-9, is a synthetic organic compound with potential biological activity. It features a complex structure that includes a butadiene moiety and phenylethynyl groups, which contribute to its pharmacological properties. This article reviews the compound's biological activities, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C19H14O
  • Molecular Weight : 258.32 g/mol
  • IUPAC Name : 1-(4-methyl-2-(phenylethynyl)phenyl)buta-2,3-dien-1-one
  • Purity : Commonly available in purities of 95% to 97% .

The biological activity of this compound is attributed to several mechanisms:

  • Antioxidant Activity : The compound has been shown to exhibit significant antioxidant properties, which can mitigate oxidative stress in cellular environments.
  • Antitumor Activity : Preliminary studies suggest that it may inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
  • Neuroprotective Effects : There is evidence supporting its role in neuroprotection, potentially through modulation of neurotransmitter systems and reduction of neuroinflammation.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntioxidantInhibits free radicals and reduces oxidative stress
AntitumorInduces apoptosis in cancer cells
NeuroprotectiveModulates neurotransmitter levels

Case Study 1: Antitumor Activity

In a study investigating the antitumor effects of various compounds, this compound was tested against breast cancer cell lines. Results indicated that the compound significantly reduced cell viability at concentrations above 10 µM, suggesting a dose-dependent relationship with cytotoxicity .

Case Study 2: Neuroprotective Effects

Research on neuroprotective agents highlighted the efficacy of this compound in models of neurodegeneration. It demonstrated protective effects against oxidative stress-induced neuronal death in vitro. The mechanism was linked to the inhibition of pro-inflammatory cytokines and enhancement of neurotrophic factors .

Q & A

Q. What are the common synthetic routes for 1-[4-Methyl-2-(2-phenylethynyl)phenyl]-2,3-butadien-1-one?

Methodological Answer: The compound can be synthesized via palladium-catalyzed cross-coupling reactions, leveraging aryl halides and terminal alkynes. Silica gel chromatography is typically used for purification, as seen in analogous syntheses of structurally related compounds (e.g., yields ranging from 48% to 70% for similar butadienones). Reaction conditions (e.g., solvent choice, temperature) should be optimized based on substituent steric and electronic effects .

Q. What characterization techniques are essential for confirming the structure of this compound?

Methodological Answer: Key techniques include:

  • 1H/13C NMR to verify substituent positions and conjugation patterns.
  • IR spectroscopy to confirm carbonyl (C=O) and alkyne (C≡C) stretches.
  • HRMS for molecular weight validation.
  • Melting point analysis (if crystalline) to assess purity. Cross-referencing spectral data with structurally similar compounds (e.g., phenylethynyl-substituted butadienones) is critical .

Q. How does the phenylethynyl group influence the compound’s reactivity?

Methodological Answer: The phenylethynyl group enhances electron-deficient character in the conjugated system, making the compound prone to nucleophilic additions or cycloadditions. Its rigidity may also impact solubility, necessitating polar aprotic solvents (e.g., DMF) for reactions. Comparative studies with non-ethynyl analogs can isolate these effects .

Q. What solvents and catalysts are typically employed in its synthesis?

Methodological Answer: Common solvents include dichloromethane (DCM) or tetrahydrofuran (THF) for their inertness. Palladium catalysts (e.g., Pd(PPh3)4) are used for cross-coupling steps. For purification, silica gel with hexane/ethyl acetate gradients is standard .

Q. How to address low yields during purification of this compound?

Methodological Answer: Low yields may arise from decomposition during chromatography. Solutions include:

  • Using cold silica gel to minimize thermal degradation.
  • Switching to flash chromatography with faster elution times.
  • Pre-purifying intermediates to reduce side products .

Advanced Research Questions

Q. How to optimize reaction conditions to mitigate steric hindrance from the 4-methyl group?

Methodological Answer: Steric hindrance can reduce coupling efficiency. Strategies include:

  • Employing bulkier ligands (e.g., XPhos) to enhance catalyst turnover.
  • Increasing reaction temperature or time (e.g., refluxing THF for 24–48 hours).
  • Using microwave-assisted synthesis to accelerate kinetics .

Q. What strategies resolve contradictory NMR data when synthesizing derivatives?

Methodological Answer: Contradictions (e.g., unexpected peaks) may indicate impurities or isomerization. Steps include:

  • 2D NMR (COSY, HSQC) to assign ambiguous signals.
  • HPLC-MS to check for byproducts.
  • Repeating synthesis under inert atmospheres to exclude oxidation artifacts .

Q. How does the conjugated butadienone system affect photophysical properties?

Methodological Answer: The extended π-system enables UV-vis absorption in the 300–400 nm range. Computational modeling (TD-DFT) can predict absorption maxima, while experimental validation via UV-vis spectroscopy quantifies molar extinction coefficients. Substituents (e.g., methyl groups) may redshift absorption due to electron-donating effects .

Q. What computational methods predict the stability of intermediates in its synthesis?

Methodological Answer: Density Functional Theory (DFT) calculations assess intermediate stability by analyzing bond dissociation energies and transition states. For example, modeling the enolization of the butadienone moiety can identify conditions favoring kinetic vs. thermodynamic control .

Q. How to design analogs to study structure-activity relationships (SAR)?

Methodological Answer: Focus on modifying:

  • Substituent position : Compare 4-methyl vs. 5-chloro analogs (see ) for electronic effects.
  • Alkyne vs. alkene linkers : Test phenylacetylene vs. styryl groups for conjugation length.
  • Core rigidity : Introduce heterocycles (e.g., thiazoles from ) to alter planarity. Biological assays (e.g., enzyme inhibition) paired with computational docking reveal SAR trends .

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